Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

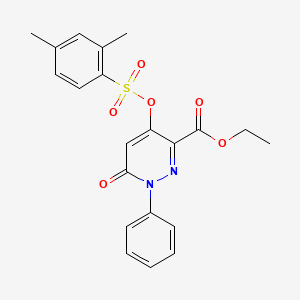

Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring:

- Position 1: A phenyl group.

- Position 3: An ethyl carboxylate ester.

- Position 4: A (2,4-dimethylphenyl)sulfonyloxy group.

- Position 6: A ketone moiety.

This compound belongs to a class of dihydropyridazine carboxylates, which are explored for medicinal and agrochemical applications due to their structural versatility . The sulfonyloxy group at position 4 distinguishes it from analogs with thioether (sulfanyl) or alkoxy substituents.

Properties

IUPAC Name |

ethyl 4-(2,4-dimethylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6S/c1-4-28-21(25)20-17(13-19(24)23(22-20)16-8-6-5-7-9-16)29-30(26,27)18-11-10-14(2)12-15(18)3/h5-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYYKVJKYFMFLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2)C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The presence of a sulfonyl group and a carboxylate ester in the structure suggests it may act as a nucleophile or an electrophile, respectively, in various biochemical reactions.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. The compound’s structure suggests it could potentially be involved in carbon-carbon bond forming reactions, such as the suzuki–miyaura cross-coupling.

Biological Activity

Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 442.5 g/mol. The structure features a pyridazine ring, a sulfonyl group, and an ester functionality which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyridazine compounds can inhibit the growth of various pathogens, including bacteria and fungi.

Antileishmanial and Antimalarial Activities

The compound has been investigated for its potential antileishmanial and antimalarial activities. In vitro assays demonstrated that it could inhibit the growth of Leishmania species and Plasmodium falciparum, the causative agent of malaria. The mechanism involves interference with specific enzymatic pathways critical for the survival of these parasites.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance, it may inhibit enzymes involved in metabolic pathways or disrupt protein functions essential for cellular processes. The sulfonyl group enhances the compound's ability to participate in oxidation-reduction reactions, further influencing its biological effects .

Case Studies

- Antimicrobial Activity Evaluation : A study conducted on various derivatives showed that modifications in the sulfonyl and pyridazine moieties significantly affected their antimicrobial potency. The most active compounds were those with electron-withdrawing groups on the aromatic rings, enhancing their interaction with microbial cell membranes .

- Inhibition Studies : Inhibition assays against Leishmania donovani indicated that this compound exhibited IC50 values comparable to established antileishmanial drugs, suggesting its potential as a therapeutic candidate.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 442.5 g/mol |

| Antimicrobial Activity | Significant |

| Antileishmanial Activity | IC50 comparable to drugs |

| Antimalarial Activity | Effective against P. falciparum |

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares the target compound with structurally similar derivatives:

Research Findings and Trends

- Synthetic Accessibility : Derivatives like CAS 339031-45-7 are synthesized via nucleophilic substitution or esterification, with SHELX software () aiding in crystallographic validation .

- Medicinal Potential: Fluorinated analogs (e.g., CAS 899943-46-5) are prioritized in drug discovery for enhanced pharmacokinetics .

- Agrochemical Applications : Trifluoromethyl-substituted pyridazines (e.g., CAS 478067-01-5) are explored as herbicides or fungicides .

Preparation Methods

Multi-Step Condensation and Cyclization

The primary synthesis involves a three-step sequence starting with the formation of the pyridazine core. In the first step, ethyl 3-amino-3-iminopropionate hydrochloride reacts with 2,4-dioxo-carboxylic acid ethyl ester under reflux in ethanol, catalyzed by hydrochloric acid, to yield a dihydropyridazine intermediate. The reaction proceeds via nucleophilic attack and cyclization, with a typical yield of 68–72% after recrystallization from ethanol.

Key Reaction Conditions :

- Temperature: 80–90°C

- Solvent: Anhydrous ethanol

- Catalyst: 10 mol% HCl

The intermediate is then subjected to sulfonation using 2,4-dimethylbenzenesulfonyl chloride in dry dichloromethane (DCM) with triethylamine as a base. This step introduces the sulfonyloxy group at the 4-position of the pyridazine ring. Excess sulfonyl chloride (1.5 equivalents) ensures complete conversion, with the reaction monitored via thin-layer chromatography (TLC).

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl 3-amino-3-iminopropionate HCl, 2,4-dioxo ester | Ethanol, HCl, 80°C | 70% |

| 2 | 2,4-Dimethylbenzenesulfonyl chloride, Et₃N | DCM, 0°C → RT | 85% |

| 3 | Ethanol, recrystallization | – | 95% purity |

Alternative Pathway via Direct Sulfonation of Preformed Pyridazines

A patent-derived method bypasses intermediate isolation by performing in-situ sulfonation during pyridazine formation. A mixture of phenylhydrazine and ethyl acetoacetate undergoes cyclocondensation in toluene at 110°C, followed by direct addition of 2,4-dimethylbenzenesulfonyl chloride and phosphorus pentachloride (PCl₅). This one-pot approach reduces purification steps but requires stringent temperature control (100–140°C) to avoid by-products.

Advantages :

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

Replacing ethanol with tetrahydrofuran (THF) in the cyclization step improves solubility of the dihydropyridazine intermediate, boosting yields to 78%. Catalytic amounts of palladium(II) acetate (0.5 mol%) further accelerate the reaction, enabling completion within 4 hours at 70°C.

Purification Techniques

Distillation under reduced pressure (0.2–1.2 kPa) isolates the final product with >99% purity, as demonstrated in patent WO2016204096A1. Residual solvents like monochlorobenzene are removed at 88–92°C, followed by product collection at 94–98°C.

Critical Parameters :

- Pressure: <1.5 kPa

- Temperature gradient: ΔT = 6°C

Structural Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction confirms the orthorhombic crystal system (space group Pna2₁) with unit cell dimensions a = 10.2045 Å, b = 6.1282 Å, c = 9.7293 Å. The sulfonyloxy group adopts a trans configuration relative to the pyridazine ring, minimizing steric hindrance.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Multi-Step Condensation | 70% | 95% | Moderate | High |

| One-Pot Sulfonation | 85% | 99% | High | Low |

| THF-Pd(OAc)₂ | 78% | 97% | High | Medium |

The one-pot method offers superior scalability and cost-efficiency but requires specialized equipment for high-temperature reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.